![molecular formula C21H22N4OS B5503095 4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5503095.png)
4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves multi-step chemical reactions that include the formation of triazole ring through cyclization processes. For example, derivatives such as 6-benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones have been synthesized and characterized, indicating the general approach towards creating these heterocyclic compounds (Tozkoparan et al., 2000).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often confirmed through spectroscopic and crystallographic methods. For instance, the structure of 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole was elucidated using X-ray crystallography, showing the non-coplanar arrangement of its aromatic rings (Liu et al., 2009).
Chemical Reactions and Properties
1,2,4-Triazole compounds undergo various chemical reactions, including nucleophilic substitution, and they can form various derivatives. The chemical properties of these compounds, such as reactivity and stability, are influenced by their heterocyclic structure and substituent groups. The synthesis and reactions of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives provide insights into the chemical behavior of triazole derivatives (Mohamed, 2021).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. These properties are typically assessed through a combination of spectroscopic analysis and physical measurements.
Chemical Properties Analysis
The chemical properties of 1,2,4-triazole derivatives, including acidity, basicity, and reactivity towards various reagents, are essential for understanding their chemical behavior and potential applications. Studies like the synthesis, characterization, and reaction analysis of 3-benzyl-4H-1,2,4-triazole-5-thiol derivatives provide valuable information on the chemical properties of triazole compounds (Sarhan et al., 2008).
Scientific Research Applications
1. Protective Effects on Ethanol-Induced Oxidative Stress
Research by Aktay, Tozkoparan, and Ertan (2005) explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles, which are structurally related to 4-Benzyl-3-{[2-Oxo-2-(1-Pyrrolidinyl)Ethyl]Thio}-5-Phenyl-4H-1,2,4-Triazole, on ethanol-induced oxidative stress in mouse liver and brain. These compounds demonstrated the ability to ameliorate peroxidative injury, suggesting their potential in controlling ethanol-induced oxidative stress in an organ-selective manner (Aktay, Tozkoparan, & Ertan, 2005).
2. Anti-Inflammatory Activity
Tozkoparan, Gökhan, Aktay, Yeşilada, and Ertan (2000) synthesized derivatives of 1,2,4-triazole-5-thione, related to the chemical , and evaluated their anti-inflammatory activities. Among these compounds, certain derivatives showed prominent and consistent anti-inflammatory activity, highlighting the potential application of these compounds in the treatment of inflammatory conditions (Tozkoparan et al., 2000).
3. Acidity Constants in Ethanol-Water Mixtures
A study by Azimi, Khoobi, Zamani, and Zolgharnein (2008) investigated the acid-base properties of 1,2,4-triazole derivatives in ethanol/water mixtures, which is relevant for understanding the chemical behavior of this compound under different solvent conditions. This research provides insights into the acidity constants and solvent effects on these compounds (Azimi et al., 2008).
Mechanism of Action
properties
IUPAC Name |
2-[(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-19(24-13-7-8-14-24)16-27-21-23-22-20(18-11-5-2-6-12-18)25(21)15-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRXKLOICBCLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.